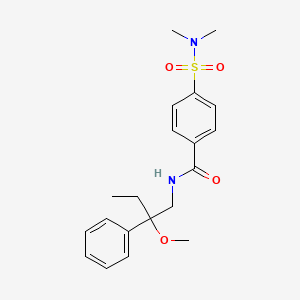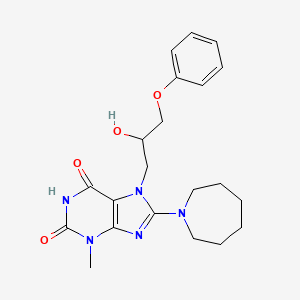
3,5-ジメチルピリジン-2-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3,5-Dimethylpyridine-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a pyridine ring substituted with two methyl groups at the 3 and 5 positions and a sulfonamide group at the 2 position. Its unique structure imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.
科学的研究の応用
3,5-Dimethylpyridine-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
Target of Action
Sulfonamides, a group of compounds to which 3,5-dimethylpyridine-2-sulfonamide likely belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
Sulfonamides generally act by inhibiting bacterial dna synthesis . They are competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .
Biochemical Pathways
Sulfonamides, in general, are known to interfere with the de novo purine and pyrimidine biosynthesis pathways . These pathways are crucial for the synthesis of nucleic acids RNA and DNA .
Result of Action
The inhibition of bacterial dna synthesis by sulfonamides can lead to the prevention of bacterial growth and replication .
Action Environment
The basicity and nucleophilicity of nitrogen-containing compounds like 3,5-dimethylpyridine-2-sulfonamide can be modified by steric hindrance or resonance stabilization .
Safety and Hazards
The safety data sheet for a similar compound, 3,5-Lutidine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and vapor, harmful in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation, and is toxic if swallowed or inhaled .
将来の方向性
While specific future directions for 3,5-Dimethylpyridine-2-sulfonamide are not mentioned in the search results, the field of directed evolution is highlighted as a powerful tool for protein engineering. It enables the rapid selection of variants of biomolecules with properties that make them more suitable for specific applications . This could potentially be applied to the development of new sulfonamide derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylpyridine-2-sulfonamide typically involves the sulfonation of 3,5-dimethylpyridine. One common method is the reaction of 3,5-dimethylpyridine with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide. The reaction conditions generally include:
Temperature: The reaction is often carried out at low temperatures to control the exothermic nature of the sulfonation process.
Solvent: Anhydrous conditions are preferred to prevent hydrolysis of the sulfonyl chloride intermediate.
Industrial Production Methods
In an industrial setting, the production of 3,5-Dimethylpyridine-2-sulfonamide may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
3,5-Dimethylpyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Nucleophiles: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
類似化合物との比較
Similar Compounds
3,5-Dimethylpyridine: Lacks the sulfonamide group but shares the pyridine ring structure.
2-Sulfonamidopyridine: Similar sulfonamide group but different substitution pattern on the pyridine ring.
Sulfanilamide: A well-known sulfonamide with a different aromatic ring structure.
Uniqueness
3,5-Dimethylpyridine-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its dual methyl groups and sulfonamide functionality make it a versatile compound in various chemical and biological applications.
特性
IUPAC Name |
3,5-dimethylpyridine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-5-3-6(2)7(9-4-5)12(8,10)11/h3-4H,1-2H3,(H2,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYANMORLSZYAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2527764.png)
![8-chloro-1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2527765.png)
![N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide](/img/structure/B2527766.png)
![2-[1-acetyl-3-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2527768.png)

![3-{2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one](/img/structure/B2527773.png)

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2527778.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-9H-xanthene-9-carboxamide](/img/structure/B2527779.png)
![(E)-6-ethyl 3-methyl 2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2527781.png)
![Benzyl 4-({[(3-chloropyrazin-2-yl)methyl]sulfamoyl}methyl)piperidine-1-carboxylate](/img/structure/B2527782.png)
![[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2527783.png)
![methyl 4-{[4-(cyclopropylcarbonyl)-3-methyl-2-oxo-3,4-dihydro-1(2H)-quinoxalinyl]methyl}benzenecarboxylate](/img/structure/B2527786.png)
![3-cyano-6-cyclopropyl-N-{[4-(dimethylamino)-3-fluorophenyl]methyl}-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2527787.png)
